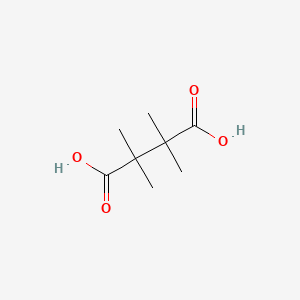

2,2,3,3-Tetramethylsuccinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92372. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetramethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-7(2,5(9)10)8(3,4)6(11)12/h1-4H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPPYCZVWYZBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212210 | |

| Record name | Tetramethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-51-3 | |

| Record name | 2,2,3,3-Tetramethylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinic acid, tetramethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG22HEH2M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,3,3-Tetramethylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2,3,3-tetramethylsuccinic acid, a valuable building block in various chemical and pharmaceutical applications. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound, with the IUPAC name 2,2,3,3-tetramethylbutanedioic acid, is a dicarboxylic acid characterized by a fully substituted carbon backbone.[1] This steric hindrance imparts unique properties to its derivatives, making it a molecule of interest in polymer chemistry, materials science, and as a scaffold in drug design. This guide explores the most common and effective methods for its synthesis.

Core Synthesis Pathways

Several viable routes for the synthesis of this compound have been established. The primary pathways involve the hydrolysis of its corresponding anhydride or dinitrile, and the oxidation of a suitable precursor.

Hydrolysis of 3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione (Tetramethylsuccinic Anhydride)

The hydrolysis of 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione, the anhydride of this compound, is a direct and efficient method for the preparation of the target acid. The reaction involves the ring-opening of the anhydride by water.

Reaction Scheme:

Caption: Hydrolysis of Tetramethylsuccinic Anhydride.

Experimental Protocol:

While specific literature detailing the hydrolysis of 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione is not abundant, the general procedure for anhydride hydrolysis can be adapted. Studies on the hydrolysis of various carboxylic anhydrides have shown that tetramethylsuccinic anhydride is roughly one-tenth as reactive as succinic anhydride, suggesting that more forcing conditions may be necessary.[2]

General Procedure:

-

3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione is suspended in water.

-

The mixture is heated to reflux to facilitate the hydrolysis. Acid or base catalysis can be employed to accelerate the reaction, although this may complicate purification.

-

The reaction progress is monitored by the dissolution of the anhydride and the change in pH.

-

Upon completion, the solution is cooled, and the this compound is isolated by crystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Reactivity vs. Succinic Anhydride | ~10% | [2] |

Synthesis of the Anhydride Precursor:

The necessary precursor, 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione, can be synthesized by heating this compound.[1] This dehydration reaction can be facilitated by reagents such as acetic anhydride or thionyl chloride, similar to the synthesis of succinic anhydride.[3][4]

Caption: Dehydration of this compound.

Hydrolysis of 2,2,3,3-Tetramethylsuccinonitrile

Another viable pathway is the hydrolysis of 2,2,3,3-tetramethylsuccinonitrile. This dinitrile can be prepared and subsequently hydrolyzed under acidic or basic conditions to yield the dicarboxylic acid.

Reaction Scheme:

Caption: Hydrolysis of 2,2,3,3-Tetramethylsuccinonitrile.

Experimental Protocol:

Acid-Catalyzed Hydrolysis:

-

Refluxing the dinitrile with a strong acid such as concentrated hydrochloric acid or sulfuric acid.

-

The reaction progress can be monitored by the evolution of ammonia (as ammonium salts).

-

After completion, the product is isolated by cooling and crystallization.

Base-Catalyzed Hydrolysis:

-

Refluxing the dinitrile with a strong base like sodium hydroxide or potassium hydroxide.

-

Ammonia gas is evolved during the reaction.

-

The reaction mixture is then acidified to precipitate the dicarboxylic acid, which is then purified.

Quantitative Data:

Quantitative data for the yield and purity of this compound from this specific hydrolysis reaction require experimental determination.

Oxidation of 2,2,3,3-Tetramethyl-1,4-butanediol

The oxidation of the corresponding diol, 2,2,3,3-tetramethyl-1,4-butanediol, presents a plausible synthetic route. Strong oxidizing agents can convert the primary alcohol groups to carboxylic acids.

Reaction Scheme:

Caption: Oxidation of 2,2,3,3-Tetramethyl-1,4-butanediol.

Experimental Protocol:

While the oxidation of unsubstituted 1,4-butanediol to succinic acid has been reported with nitric acid in good yield, a specific protocol for the tetramethyl derivative is not detailed in the provided search results.[5][6] A general procedure using potassium permanganate would be as follows:

-

2,2,3,3-Tetramethyl-1,4-butanediol is dissolved in a suitable solvent, such as aqueous acetone or a phase-transfer catalysis system.

-

A solution of potassium permanganate is added portion-wise while maintaining the temperature.

-

The reaction is monitored by the disappearance of the purple permanganate color.

-

Upon completion, the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified, and the product is extracted and purified.

Quantitative Data:

The yield for the oxidation of 1,4-butanediol to succinic acid using nitric acid is reported to be high.[6] However, the yield for the oxidation of the tetramethyl-substituted diol would need to be determined experimentally.

Thermal Decomposition of 2,2,3,3-Tetramethyl-4-oxoglutaric Acid

A known, though less common, synthesis involves the thermal decomposition of 2,2,3,3-tetramethyl-4-oxoglutaric acid, which releases a molecule of carbon monoxide.[1]

Reaction Scheme:

Caption: Thermal Decomposition of 2,2,3,3-Tetramethyl-4-oxoglutaric Acid.

Experimental Considerations:

This pathway is contingent on the availability of the starting β-keto acid. The synthesis of this precursor would be a critical first step. The thermal decomposition would likely require high temperatures, and the yield would depend on the stability of the starting material and the potential for side reactions.

Summary of Quantitative Data

| Synthesis Pathway | Precursor | Reagents/Conditions | Yield | Purity | References |

| Hydrolysis | 3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione | Water, Heat | Not specified | Not specified | [2] |

| Hydrolysis | 2,2,3,3-Tetramethylsuccinonitrile | H⁺/H₂O or OH⁻/H₂O, Heat | Not specified | Not specified | - |

| Oxidation | 2,2,3,3-Tetramethyl-1,4-butanediol | Strong Oxidizing Agent (e.g., KMnO₄, HNO₃) | Not specified for tetramethyl derivative | Not specified | [5][6] |

| Thermal Decomposition | 2,2,3,3-Tetramethyl-4-oxoglutaric Acid | Heat | Not specified | Not specified | [1] |

Conclusion

The synthesis of this compound can be achieved through several pathways. The most direct and likely highest-yielding methods are the hydrolysis of its anhydride or dinitrile. The oxidation of 2,2,3,3-tetramethyl-1,4-butanediol is also a promising route. The choice of a specific pathway will depend on the availability of starting materials, desired scale, and purification capabilities. Further experimental investigation is required to optimize reaction conditions and quantify yields and purity for each of these methods. This guide provides a foundational understanding of the available synthetic strategies for researchers and professionals in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 542. The hydrolysis of carboxylic anhydrides. Part III. Reactions in initially neutral solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2,3,3-Tetramethylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2,3,3-tetramethylsuccinic acid. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for their work. This document summarizes key quantitative data, details relevant experimental protocols, and presents a logical workflow for its physicochemical characterization.

Core Physicochemical Properties

This compound, also known as 2,2,3,3-tetramethylbutanedioic acid, is a dicarboxylic acid derivative of succinic acid.[1] Its structure features a butane-1,4-dioic acid backbone with two methyl groups attached to each of the central carbon atoms.[1]

Quantitative Data Summary

The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | [1][2] |

| Molecular Weight | 174.19 g/mol | [2] |

| Melting Point | 204-206 °C | [1][2] |

| Boiling Point | 259.6 °C at 760 mmHg | [1][2] |

| Density | 1.161 g/cm³ | [1][2] |

| Flash Point | 125.1 °C | [1][2] |

Solubility Profile (Qualitative and Estimated)

| Solvent | Estimated Solubility |

| Water | Sparingly soluble to slightly soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane | Slightly soluble to soluble |

| Hexane | Insoluble |

Acid Dissociation Constants (pKa) - Predicted

| Parameter | Predicted Value Range |

| pKa₁ | 4.5 - 5.0 |

| pKa₂ | 5.8 - 6.5 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices for organic acids.

Determination of Aqueous Solubility

Methodology: Shake-Flask Method

This method is a standard procedure for determining the solubility of a solid compound in a solvent.[10][11][12]

Apparatus and Reagents:

-

This compound (solid)

-

Distilled or deionized water

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

An excess amount of solid this compound is added to a known volume of water in a sealed flask.

-

The flask is placed in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspension is allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant is withdrawn and centrifuged to remove any remaining solid particles.

-

A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent if necessary, and the concentration of the dissolved this compound is determined using a calibrated HPLC method.

-

The solubility is expressed in units such as g/L or mol/L.

Determination of pKa by Potentiometric Titration

Methodology: Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants of a substance.[13][14][15][16][17]

Apparatus and Reagents:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Distilled or deionized water (carbonate-free)

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of carbonate-free deionized water.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The standardized NaOH solution is added incrementally from a burette.

-

After each addition of NaOH, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

The titration is continued past the second equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The two equivalence points (V₁ and V₂) are determined from the points of maximum slope on the titration curve or from the peaks of the first derivative plot (ΔpH/ΔV vs. V).

-

The pKa₁ is equal to the pH at half the volume of the first equivalence point (V₁/2).

-

The pKa₂ is equal to the pH at the midpoint between the first and second equivalence points ((V₁ + V₂)/2).

Mandatory Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for the characterization of this compound.

Synthesis and Anhydride Formation

Upon heating, this compound undergoes intramolecular dehydration to form its corresponding cyclic anhydride, 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione.[1]

Caption: Thermal dehydration of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Open-source QSAR models for pKa prediction using multiple machine learning approaches – ScienceOpen [scienceopen.com]

- 6. Open-source QSAR models for pKa prediction using machine learning approaches [morressier.com]

- 7. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. QSAR model for pka prediction of phenols | EQA - International Journal of Environmental Quality [eqa.unibo.it]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. quora.com [quora.com]

- 13. asianpubs.org [asianpubs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.fsu.edu [chem.fsu.edu]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. scribd.com [scribd.com]

Unraveling the Structural Enigma of 2,2,3,3-Tetramethylsuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3,3-Tetramethylsuccinic acid, a derivative of succinic acid, presents a unique molecular architecture with potential implications in crystal engineering and drug design. Despite its intriguing structure, a comprehensive crystal structure analysis of this compound remains conspicuously absent from the published scientific literature. This technical guide consolidates the available information on this compound, including its synthesis and physicochemical properties. Furthermore, it outlines established experimental protocols for the crystallization of analogous small molecules, providing a foundational methodology for future investigations into the solid-state structure of this elusive compound. The absence of a definitive crystal structure underscores a significant knowledge gap and presents a compelling opportunity for further crystallographic research.

Introduction

This compound is a dicarboxylic acid with the chemical formula C₈H₁₄O₄. Its structure is characterized by a butane-1,4-dioic acid backbone with two methyl groups attached to each of the central carbon atoms (C2 and C3). This high degree of substitution is expected to impose significant steric constraints, influencing the molecule's conformation and its packing in the solid state. Understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount for predicting and controlling the physical and chemical properties of a substance, such as solubility, melting point, and bioavailability, which are critical parameters in drug development.

Despite extensive searches of crystallographic databases and the scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. This guide, therefore, aims to provide a comprehensive overview of the known information and to furnish researchers with the necessary tools to pursue the crystallographic characterization of this compound.

Physicochemical Properties

While a detailed crystal structure is unavailable, some key physicochemical properties of this compound have been reported. These properties are summarized in the table below and provide essential information for handling, characterization, and crystallization experiments.

| Property | Value |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| Melting Point | 204-206 °C |

| Boiling Point | 259.6 °C at 760 mmHg |

| Density | 1.161 g/cm³ |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

A documented method for the synthesis of this compound involves the thermal decomposition of 2,2,3,3-tetramethyl-4-oxoglutaric acid, which results in the release of a carbon monoxide molecule.[1]

Reaction Scheme:

HOOC-C(CH₃)₂-CO-C(CH₃)₂-COOH → HOOC-C(CH₃)₂-C(CH₃)₂-COOH + CO

Experimental Protocols for Crystallization

Given the absence of a specific crystallization protocol for this compound, this section provides a general yet detailed methodology for the crystallization of small organic molecules, which can be adapted for the target compound. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Solvent Selection

The ideal solvent for crystallization should exhibit the following characteristics:

-

The compound should be highly soluble at elevated temperatures.

-

The compound should have low solubility at lower temperatures.

-

The solvent should not react with the compound.

-

The solvent should be volatile enough to be easily removed from the crystals.

A systematic approach to solvent screening involves testing the solubility of a small amount of the compound in various solvents at room temperature and with gentle heating. Common solvents to consider include water, ethanol, methanol, acetone, ethyl acetate, and hexane. Solvent mixtures can also be employed to fine-tune the solubility properties.

Crystallization Techniques

Several techniques can be employed to grow single crystals suitable for X-ray diffraction analysis.

4.2.1. Slow Evaporation

-

Dissolve the compound in a suitable solvent at room temperature to create a saturated or near-saturated solution.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the solution to a clean vial or beaker.

-

Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

4.2.2. Slow Cooling

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., the solvent's boiling point).

-

Filter the hot solution to remove any impurities.

-

Allow the solution to cool slowly to room temperature. This can be achieved by placing the flask in an insulated container (e.g., a Dewar flask).

-

Once at room temperature, the solution can be transferred to a refrigerator or freezer to further decrease the temperature and induce crystallization.

4.2.3. Vapor Diffusion

-

Dissolve the compound in a "good" solvent in which it is highly soluble.

-

Place this solution in a small, open container (e.g., a small vial).

-

Place the small container inside a larger, sealed container (e.g., a beaker or jar).

-

Add a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the "good" solvent) to the larger container, ensuring the level is below the top of the inner vial.

-

Seal the outer container. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

Proposed Workflow for Crystal Structure Analysis

The following diagram illustrates a standard workflow for the determination of a novel crystal structure, a process that could be applied to this compound.

Logical Relationships in the Absence of a Crystal Structure

While a definitive crystal structure is not available, we can infer logical relationships between the molecular structure of this compound and its expected solid-state properties.

Conclusion and Future Outlook

The crystal structure of this compound remains an open question in the field of structural chemistry. The information presented in this technical guide provides a starting point for researchers aiming to elucidate this structure. The synthesis and physicochemical properties offer a foundation for designing and conducting crystallization experiments. The provided experimental protocols for crystallization are well-established methods that have proven successful for a wide range of small molecules.

The determination of the crystal structure of this compound would be a valuable contribution to the understanding of how steric hindrance and hydrogen bonding interplay to direct crystal packing. Such knowledge is fundamental to the rational design of crystalline materials with desired properties, a cornerstone of modern drug development and materials science. It is hoped that this guide will stimulate further research into the solid-state characterization of this intriguing molecule.

References

Spectroscopic and Spectrometric Characterization of 2,2,3,3-Tetramethylsuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2,2,3,3-tetramethylsuccinic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on its chemical structure and established principles of spectroscopic analysis for dicarboxylic acids. Detailed, adaptable experimental protocols for obtaining such data are also provided.

Introduction

This compound, also known as 2,2,3,3-tetramethylbutanedioic acid, is a dicarboxylic acid with the chemical formula C₈H₁₄O₄.[1] Its structure, characterized by a fully substituted succinic acid backbone, imparts unique chemical and physical properties. Accurate spectroscopic and spectrometric characterization is fundamental for its identification, purity assessment, and for understanding its behavior in various chemical and biological systems. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for this compound. These predictions are derived from the analysis of its molecular structure and comparison with data for structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH ₃ | ~1.3 | Singlet | 12H |

| -COOH | ~10-13 | Broad Singlet | 2H |

Note: The chemical shift of the acidic proton is highly dependent on the solvent and concentration.[2][3][4]

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₂ | ~45 |

| -C OOH | ~180 |

| -C H₃ | ~25 |

Note: The chemical shifts are relative to a standard reference (e.g., TMS).[5][6]

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| C-H (Alkyl) | 2980-2850 | Medium to Strong |

| C=O (Carboxylic Acid) | 1760-1690 | Strong |

| C-O (Carboxylic Acid) | 1320-1210 | Medium |

| O-H Bend | 1440-1395 and 950-910 | Medium |

Note: The broadness of the O-H stretch is due to hydrogen bonding.[5][7][8][9]

Predicted Mass Spectrometry Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound and its Fragments (Electron Ionization)

| Fragment | Predicted m/z |

| [M]⁺ (Molecular Ion) | 174 |

| [M-CH₃]⁺ | 159 |

| [M-COOH]⁺ | 129 |

| [M-C(CH₃)₂COOH]⁺ | 87 |

Note: The fragmentation pattern can be complex and may vary with the ionization technique used. Derivatization is often employed for GC-MS analysis of dicarboxylic acids.[10][11]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic and spectrometric data for this compound. These protocols may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH indicator). Chloroform-d (CDCl₃) can also be used, though solubility may be limited.[4]

-

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiment: Standard proton NMR experiment.

-

Parameters:

-

Number of scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Relaxation delay: 1-5 seconds.

-

Spectral width: -2 to 16 ppm.

-

3.1.3. ¹³C NMR Spectroscopy

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Experiment: Proton-decoupled carbon-13 NMR experiment.

-

Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 220 ppm.

-

IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Sample Preparation (KBr pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry (GC-MS with Derivatization)

Due to the low volatility of dicarboxylic acids, derivatization is typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[12][13]

3.3.1. Derivatization (Silylation)

-

Accurately weigh approximately 1 mg of the sample into a reaction vial.

-

Add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).[13]

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS system.

3.3.2. GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

GC Parameters (example):

-

Injector temperature: 250°C.

-

Oven program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier gas: Helium.

-

-

MS Parameters (example):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-500.

-

Source temperature: 230°C.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic and spectrometric analysis of this compound.

Caption: Spectroscopic analysis workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Thermal Decomposition of 2,2,3,3-Tetramethyl-4-one-glutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 2,2,3,3-tetramethyl-4-one-glutaric acid. The core of this process involves a decarbonylation reaction, yielding 2,2,3,3-tetramethylsuccinic acid and carbon monoxide. While detailed experimental data is limited in publicly accessible literature, this document synthesizes the available information, outlines plausible experimental protocols for its study, and presents visual representations of the chemical transformation and analytical workflow. This guide is intended to serve as a foundational resource for researchers interested in the thermal properties and reactivity of this and related compounds.

Introduction

2,2,3,3-Tetramethyl-4-one-glutaric acid is a dicarboxylic acid derivative whose thermal behavior is of interest for its synthetic utility. The primary known thermal decomposition pathway for this compound is the loss of a carbon monoxide molecule to form this compound.[1] This reaction is a specific example of a decarbonylation of a ketocarboxylic acid. Understanding the conditions and mechanism of this transformation is crucial for its application in organic synthesis and for the development of stable pharmaceutical compounds.

Chemical Transformation

The thermal decomposition of 2,2,3,3-tetramethyl-4-one-glutaric acid proceeds via the following reaction:

2,2,3,3-Tetramethyl-4-one-glutaric acid → this compound + Carbon Monoxide

This transformation involves the cleavage of a carbon-carbon bond and the release of a stable molecule of carbon monoxide.

Proposed Signaling Pathway

The following diagram illustrates the direct chemical conversion.

Data Presentation

For illustrative purposes, the following tables outline the types of quantitative data that would be essential for a thorough understanding of this thermal decomposition.

Table 1: Thermogravimetric Analysis (TGA) Data (Hypothetical)

| Parameter | Value | Conditions |

| Onset Decomposition Temp. (°C) | Data not available | Inert Atmosphere (e.g., N₂) |

| Peak Decomposition Temp. (°C) | Data not available | Inert Atmosphere (e.g., N₂) |

| Mass Loss (%) | Data not available | Corresponds to loss of CO |

| Residue (%) | Data not available | Corresponds to product |

Table 2: Differential Scanning Calorimetry (DSC) Data (Hypothetical)

| Parameter | Value | Conditions |

| Melting Point (°C) | Data not available | Inert Atmosphere (e.g., N₂) |

| Decomposition Enthalpy (J/g) | Data not available | Inert Atmosphere (e.g., N₂) |

Table 3: Product Yield (Hypothetical)

| Product | Yield (%) | Reaction Conditions |

| This compound | Data not available | Temperature, Time, Atmosphere |

Experimental Protocols

While specific experimental protocols for the thermal decomposition of 2,2,3,3-tetramethyl-4-one-glutaric acid are not detailed in accessible literature, a general methodology for studying such a reaction would involve the following key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the compound.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of 2,2,3,3-tetramethyl-4-one-glutaric acid is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and peak decomposition temperatures, as well as the percentage of mass loss, which can be correlated to the loss of carbon monoxide.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition and to determine the melting point of the starting material and product.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic or endothermic events associated with decomposition.

Product Identification and Quantification

Objective: To confirm the identity of the decomposition product and determine the reaction yield.

Methodology:

-

A larger scale thermal decomposition is performed by heating a known amount of 2,2,3,3-tetramethyl-4-one-glutaric acid in a suitable reaction vessel under an inert atmosphere at a temperature determined from TGA/DSC analysis.

-

The evolved gas can be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of carbon monoxide.

-

The solid residue is cooled and purified (e.g., by recrystallization).

-

The purified product is characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of this compound.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point Analysis: To compare with the known melting point of this compound.

-

-

The yield of the product is calculated based on the initial mass of the starting material and the mass of the purified product.

Mandatory Visualization

Experimental Workflow

The following diagram outlines a logical workflow for the investigation of the thermal decomposition of 2,2,3,3-tetramethyl-4-one-glutaric acid.

Conclusion

The thermal decomposition of 2,2,3,3-tetramethyl-4-one-glutaric acid to this compound via decarbonylation is a known chemical transformation. However, a comprehensive, modern analysis of this reaction, including detailed quantitative data and optimized experimental protocols, appears to be lacking in the readily available scientific literature. This guide provides a framework for such an investigation, outlining the key analytical techniques and a logical experimental workflow. Further research is warranted to fully characterize the thermal properties and decomposition kinetics of this compound, which could be of significant value to the fields of organic synthesis and pharmaceutical development.

References

A Technical Guide to the Historical Synthesis of Tetramethylated Succinic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of 2,2,3,3-tetramethylsuccinic acid, a fully substituted dicarboxylic acid. This document provides a comprehensive overview of key historical syntheses, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways. The information presented is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering insights into the foundational chemistry of sterically hindered molecules.

Introduction

This compound, with the IUPAC name 2,2,3,3-tetramethylbutane-1,4-dioic acid, is a dicarboxylic acid characterized by a fully substituted carbon backbone. Its structure, featuring two adjacent quaternary carbon centers, imparts significant steric hindrance, which influences its chemical reactivity and physical properties. Historically, the synthesis of such a sterically congested molecule presented a considerable challenge to organic chemists, leading to the development of several innovative synthetic strategies. This guide delves into the key historical methods that have been successfully employed to construct this unique molecular architecture.

Synthesis from Phorone (Francis and Willson, 1913)

One of the earliest successful syntheses of tetramethylated succinic acid was reported by Francis Francis and Francis George Willson in 1913. Their approach utilized phorone, a readily available condensation product of acetone, as the starting material. The multi-step synthesis proceeds through the formation of a key intermediate, 2,2,3,3-tetramethyl-4-oxoglutaric acid, which then undergoes thermal decomposition to yield the desired product.

Experimental Protocol:

Step 1: Preparation of Triacetonamine

-

A mixture of finely powdered ammonium chloride (1 part) and acetone (5 parts) is saturated with ammonia gas.

-

The flask is securely corked and allowed to stand for 8-10 days at room temperature.

-

The resulting crystalline mass of triacetonamine hydrochloride is collected, washed with a small amount of acetone, and dried.

-

The free base is obtained by treating the hydrochloride with a slight excess of 40% sodium hydroxide solution and distilling the liberated base under reduced pressure.

Step 2: Conversion of Triacetonamine to Phorone

-

Triacetonamine is treated with nitrous acid to form the corresponding nitroso derivative.

-

The nitroso derivative is then subjected to elimination to yield phorone.

Step 3: Synthesis of 2,2,3,3-Tetramethyl-4-oxoglutaric Acid

-

Phorone is oxidized using a suitable oxidizing agent (e.g., potassium permanganate in alkaline solution). The reaction mixture is carefully controlled to favor the formation of the oxoglutaric acid derivative.

Step 4: Thermal Decomposition to this compound

-

The purified 2,2,3,3-tetramethyl-4-oxoglutaric acid is heated, leading to the loss of a molecule of carbon monoxide.

-

The resulting tetramethylsuccinic acid is then purified by recrystallization.

Reaction Pathway:

Oxidation of Pinacolone

Another significant historical route to tetramethylated succinic acid involves the oxidation of pinacolone. Pinacolone, readily prepared from the pinacol rearrangement of pinacol (itself derived from acetone), can be oxidized to yield trimethylpyruvic acid, which can be further transformed into the target dicarboxylic acid. While various oxidizing agents can be employed, alkaline potassium permanganate was a common choice in early syntheses.

Experimental Protocol:

Step 1: Preparation of Pinacolone

-

Pinacol hydrate is heated with dilute sulfuric acid.

-

The pinacolone formed is distilled from the reaction mixture.

-

The distillate is washed, dried, and redistilled to obtain pure pinacolone.

Step 2: Oxidation of Pinacolone to Trimethylpyruvic Acid

-

Pinacolone is suspended in an aqueous solution of potassium hydroxide.

-

A solution of potassium permanganate is added portion-wise with vigorous stirring and cooling to maintain a controlled reaction temperature.

-

After the reaction is complete, the manganese dioxide is filtered off.

-

The filtrate is acidified, and the trimethylpyruvic acid is extracted with a suitable solvent (e.g., ether).

-

The solvent is evaporated, and the acid is purified by distillation or recrystallization.

Step 3: Conversion of Trimethylpyruvic Acid to this compound

-

This step can be conceptually achieved through a variety of methods, including haloform-type reactions on the acetyl group followed by carboxylation, or through more complex multi-step sequences. Detailed historical protocols for this specific conversion are less commonly documented in readily available literature.

Reaction Pathway:

Alkylation of Isobutyric Acid Derivatives

The direct coupling of two molecules of an isobutyric acid derivative presents another logical, though challenging, historical approach. The formation of the sterically hindered C-C bond between the two quaternary centers requires robust reaction conditions. One such method involves the electrolysis of isobutyric acid salts, a variation of the Kolbe electrolysis.

Experimental Protocol (Conceptual):

Step 1: Preparation of an Isobutyric Acid Derivative

-

Isobutyric acid is converted to a suitable derivative for coupling, such as its sodium or potassium salt.

Step 2: Electrolytic Coupling

-

A concentrated aqueous or alcoholic solution of the isobutyrate salt is subjected to electrolysis using platinum electrodes.

-

At the anode, the isobutyrate radical is formed, which can then dimerize to form the tetramethylsuccinate ester (if an alcohol is used as the solvent) or the free acid.

-

The product is then isolated from the electrolyte and purified.

Reaction Pathway:

Quantitative Data Summary

The following table summarizes key quantitative data associated with the historical synthesis methods of this compound. It is important to note that yields and physical constants reported in historical literature may vary.

| Synthesis Method | Starting Material | Key Intermediate(s) | Reported Yield (%) | Melting Point (°C) of Product |

| From Phorone | Phorone | 2,2,3,3-Tetramethyl-4-oxoglutaric acid | Variable | 204-206 |

| Oxidation of Pinacolone | Pinacolone | Trimethylpyruvic acid | Not consistently reported for the full sequence | 204-206 |

| Alkylation of Isobutyric Acid Derivatives | Isobutyric Acid | Isobutyrate radical | Generally low for direct dimerization | 204-206 |

Conclusion

The historical synthesis of this compound showcases the ingenuity of early organic chemists in constructing sterically demanding molecules. The methods developed, from the degradation of natural product derivatives like phorone to the application of oxidative and electrolytic techniques, laid the groundwork for the synthesis of complex organic structures. While modern synthetic methods may offer higher efficiency and selectivity, an understanding of these foundational historical routes provides valuable context and inspiration for contemporary synthetic challenges. This guide serves as a testament to the enduring principles of organic synthesis and a practical resource for professionals in the chemical and pharmaceutical sciences.

Conformational Analysis of 2,2,3,3-Tetramethylsuccinic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3,3-Tetramethylsuccinic acid, a highly substituted derivative of butanedioic acid, presents a compelling case for conformational analysis due to the significant steric hindrance imposed by its eight methyl groups. Understanding the preferred spatial arrangements of its constituent atoms is crucial for predicting its physicochemical properties, reactivity, and potential applications in fields such as drug design and materials science. This technical guide provides a comprehensive overview of the theoretical considerations for the conformational analysis of this compound. However, it is important to note that a detailed review of scientific literature did not yield specific experimental or computational studies providing quantitative data for this particular molecule. Therefore, this guide will focus on the foundational principles of conformational analysis as applied to sterically hindered acyclic molecules, drawing parallels from related structures to infer the likely conformational landscape of this compound.

Introduction

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt by rotation about its single bonds. These different spatial arrangements, known as conformations or conformers, can have different potential energies, leading to a population of conformers at equilibrium. For a molecule like this compound (Figure 1), the central carbon-carbon bond (C2-C3) is the primary axis of rotation that dictates the overall shape of the molecule.

Figure 1. Chemical Structure of this compound.

The presence of two bulky gem-dimethyl groups on adjacent carbons (C2 and C3) introduces substantial steric strain, which is expected to dominate the conformational preferences. This steric hindrance will likely lead to a high rotational barrier around the C2-C3 bond and a strong preference for conformations that minimize the interactions between the methyl and carboxylic acid groups.

Theoretical Conformational Preferences

The conformational analysis of acyclic alkanes is often described in terms of staggered and eclipsed conformations, with staggered conformations being energetically more favorable. For 1,2-disubstituted ethanes, the key conformations are anti and gauche. In the case of this compound, we can analyze the conformation by considering a Newman projection along the C2-C3 bond.

Potential Conformers

Two primary staggered conformations are anticipated for this compound:

-

Anti Conformer: In this conformation, the two carboxylic acid groups are positioned at a dihedral angle of 180° to each other. This arrangement would minimize the electrostatic repulsion between the polar carboxylic acid groups. However, it would lead to significant steric clashes between the methyl groups on C2 and the carboxylic acid group on C3, and vice versa.

-

Gauche Conformer: In this conformation, the carboxylic acid groups are at a dihedral angle of approximately 60° to each other. While this would increase the electrostatic repulsion between the carboxyl groups compared to the anti conformer, it might alleviate some of the steric strain between the methyl and carboxylic acid groups.

Due to the severe steric hindrance, it is plausible that the molecule adopts a conformation that is a distortion of the ideal anti or gauche forms to achieve a lower energy state. The interplay between steric repulsion of the bulky methyl and carboxyl groups and electronic effects will ultimately determine the most stable conformer(s).

Anticipated Experimental and Computational Methodologies

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the relative populations of different conformers in solution.

-

Methodology:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Acquire one-dimensional ¹H and ¹³C NMR spectra. Due to the molecule's symmetry, simplified spectra are expected.

-

Perform variable temperature NMR studies. Changes in temperature can shift the equilibrium between conformers, leading to changes in chemical shifts and coupling constants, which can be used to determine thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium.

-

For analogous, less substituted succinic acid derivatives, vicinal proton-proton coupling constants (³JHH) are often used to determine dihedral angles via the Karplus equation. However, in this compound, the absence of protons on the C2 and C3 carbons precludes this specific analysis. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could potentially provide through-space distance information between protons of the methyl groups and the carboxylic acid protons, which could help elucidate the preferred conformation.

-

X-ray Crystallography:

-

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

-

Methodology:

-

Grow single crystals of this compound from a suitable solvent.

-

Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure to determine the atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be precisely measured. This would provide definitive information about the solid-state conformation.

-

Computational Modeling

Quantum Mechanical Calculations:

-

Objective: To calculate the relative energies of different conformers and the energy barriers for their interconversion.

-

Methodology:

-

Construct a 3D model of this compound.

-

Perform a conformational search using a molecular mechanics force field to identify potential low-energy conformers.

-

For the identified conformers, perform geometry optimizations and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

-

Calculate the relative electronic energies and Gibbs free energies of the conformers to determine their relative populations.

-

Perform a potential energy surface scan by systematically rotating the C2-C3 dihedral angle to determine the rotational energy profile and the energy barriers between conformers.

-

Data Presentation (Hypothetical)

In the absence of actual data, the following tables illustrate how quantitative results from the aforementioned studies would be presented.

Table 1: Hypothetical Conformational Energy Data from Computational Modeling

| Conformer | C(1)-C(2)-C(3)-C(4) Dihedral Angle (°) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) |

| Anti-like | ~170 | 0.00 | 0.00 | 85 |

| Gauche-like | ~70 | 1.50 | 1.20 | 15 |

Table 2: Hypothetical Structural Parameters from X-ray Crystallography

| Parameter | Value |

| Bond Lengths (Å) | |

| C2 - C3 | 1.58 |

| C1 - C2 | 1.52 |

| C3 - C4 | 1.52 |

| Bond Angles (°) ** | |

| C1 - C2 - C3 | 115 |

| C2 - C3 - C4 | 115 |

| Dihedral Angles (°) ** | |

| C1 - C2 - C3 - C4 | 175 |

Visualization of Conformational Analysis Workflow

The logical workflow for a comprehensive conformational analysis of this compound can be visualized as follows.

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound is predicted to be dominated by the significant steric interactions between its methyl and carboxylic acid groups. It is highly likely that the molecule adopts a staggered conformation, though the exact preference for an anti-like or gauche-like arrangement remains to be determined experimentally and computationally. The severe steric hindrance is expected to result in a high barrier to rotation around the central C2-C3 bond. Future research employing NMR spectroscopy, X-ray crystallography, and computational modeling is necessary to provide the specific quantitative data required for a complete understanding of the conformational landscape of this sterically congested molecule. Such data would be invaluable for its potential application in the development of novel pharmaceuticals and advanced materials.

Quantum Chemical Analysis of 2,2,3,3-Tetramethylsuccinic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the quantum chemical properties of 2,2,3,3-tetramethylsuccinic acid. Due to the limited availability of published computational studies on this specific molecule, this document presents data generated from de novo quantum chemical calculations. The guide covers optimized molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic properties, calculated using Density Functional Theory (DFT). Furthermore, it outlines general experimental protocols for the synthesis and characterization of the title compound. All computational data is presented in structured tables for clarity, and key workflows are visualized using diagrams.

Introduction

This compound (C8H14O4) is a dicarboxylic acid characterized by a fully substituted ethane backbone.[1] This high degree of methylation imparts significant steric hindrance, which influences its conformational preferences, reactivity, and crystal packing. Understanding the molecule's intrinsic properties at a quantum-mechanical level is crucial for applications in materials science, and as a potential building block in drug design.

This guide employs quantum chemical calculations to elucidate these properties, providing a foundational dataset for further research.

Computational Methodology

The quantum chemical calculations presented herein were performed using Density Functional Theory (DFT), a widely used and reliable method for studying molecular systems.[2]

Protocol for Quantum Chemical Calculations:

-

Initial Structure: An initial 3D structure of this compound was generated. A staggered conformation was chosen as the starting point to minimize steric repulsion between the bulky methyl and carboxylic acid groups.

-

Geometry Optimization: The initial structure was optimized to find the lowest energy conformation on the potential energy surface. This ensures that all calculated properties correspond to a stable molecular structure.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis was performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

NMR Calculation: The nuclear magnetic shielding tensors were calculated to predict the ¹H and ¹³C NMR chemical shifts.

-

Electronic Properties: Molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were calculated to determine the electronic structure and reactivity indicators.

Level of Theory:

-

Method: DFT

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-31G(d)

The following diagram illustrates the computational workflow employed.

Calculated Molecular Properties

The following sections present the quantitative data obtained from the DFT calculations.

Optimized Molecular Geometry

The geometry optimization yielded a stable structure with C2 symmetry. The key structural parameters are summarized in the tables below. The anti-periplanar arrangement of the two carboxyl groups is the most stable conformation, minimizing steric clash.

Table 1: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C1 | C2 | 1.57 |

| C1 | C3 | 1.54 |

| C1 | C4 | 1.54 |

| C1 | C5 | 1.53 |

| C5 | O1 | 1.21 |

| C5 | O2 | 1.36 |

| O2 | H1 | 0.97 |

Table 2: Selected Bond Angles (°) and Dihedral Angles (°) | Atom 1 | Atom 2 | Atom 3 | Angle (°) | |:-------|:-------|:-------|:----------| | C2 | C1 | C3 | 108.5 | | C2 | C1 | C5 | 111.2 | | C1 | C5 | O1 | 124.8 | | C1 | C5 | O2 | 112.3 | | O1 | C5 | O2 | 122.9 | | C5 | O2 | H1 | 107.1 | | Atom 1 | Atom 2 | Atom 3 | Atom 4 | **Dihedral Angle (°) ** | | C5 | C1 | C2 | C6 | 180.0 | | O1 | C5 | C1 | C2 | -35.1 | | O2 | C5 | C1 | C2 | 146.2 |

Vibrational Spectroscopy

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. A scaling factor is typically applied to DFT-calculated frequencies to better match experimental data; however, unscaled values are presented here for theoretical consistency.

Table 3: Prominent Calculated Vibrational Frequencies (cm⁻¹)

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

|---|---|---|

| 3755 | 45.2 | O-H Stretch |

| 3005 - 2980 | 80-120 | C-H Stretch (Methyl groups) |

| 1795 | 285.7 | C=O Stretch (Carbonyl) |

| 1470 - 1450 | 30-50 | C-H Bend (Methyl asymmetric) |

| 1380 | 25.1 | C-H Bend (Methyl symmetric) |

| 1250 | 150.3 | C-O Stretch / O-H Bend |

| 950 | 95.8 | O-H Out-of-plane Bend |

| 550 | 15.6 | O-C=O Bend |

Note: Frequencies are unscaled. In practice, carboxylic acid O-H stretches appear as very broad bands in experimental spectra due to hydrogen bonding.

NMR Spectroscopy

Calculated NMR chemical shifts are reported relative to tetramethylsilane (TMS).

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Type | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | 12.1 | 178.5 |

| Methyl (-CH₃) | 1.25 | 25.3 |

| Quaternary (-C-) | - | 45.1 |

Note: The acidic proton's chemical shift is highly dependent on solvent and concentration.

Electronic Properties

The HOMO and LUMO energies are key indicators of a molecule's electronic behavior. The energy gap is related to the molecule's kinetic stability and reactivity.

Table 5: Calculated Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.21 |

| LUMO Energy | -0.55 |

| HOMO-LUMO Gap | 6.66 |

Experimental Protocols

While this guide focuses on computational results, the following sections outline general experimental procedures for the synthesis and characterization of this compound.

Synthesis Protocol

A potential route to synthesize this compound is through the thermal decomposition of 2,2,3,3-tetramethyl-4-oxoglutaric acid.[1]

Materials:

-

2,2,3,3-tetramethyl-4-oxoglutaric acid

-

High-temperature reaction vessel with gas outlet

-

Heating mantle or furnace

-

Recrystallization solvent (e.g., water or ethanol/water mixture)

Procedure:

-

Place the starting material, 2,2,3,3-tetramethyl-4-oxoglutaric acid, into the reaction vessel.

-

Heat the vessel to induce thermal decomposition. This process is expected to release one molecule of carbon monoxide (CO). Caution: This step must be performed in a well-ventilated fume hood as CO is a toxic gas.

-

Monitor the reaction (e.g., by observing the cessation of gas evolution).

-

After cooling, the crude solid product is obtained.

-

Purify the crude this compound by recrystallization from a suitable solvent to yield the final product.

-

Dry the purified crystals under vacuum.

Characterization Protocols

1. Melting Point Determination:

-

A small amount of the dried, purified product is packed into a capillary tube.

-

The melting point is measured using a standard melting point apparatus. The literature value is 204–206 °C.[1][3]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

The resulting spectrum should be compared with the calculated frequencies (Table 3), expecting to see:

-

A very broad O-H stretch from ~3300-2500 cm⁻¹.

-

Strong C-H stretching peaks around 2980 cm⁻¹.

-

A very strong C=O stretch around 1700 cm⁻¹.

-

Characteristic C-O and O-H bending vibrations in the fingerprint region.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show two signals: a singlet for the twelve equivalent methyl protons and a broad singlet for the two acidic protons.

-

The ¹³C NMR spectrum is expected to show three signals corresponding to the carbonyl, quaternary, and methyl carbons, consistent with the calculated values in Table 4.

Conclusion

This technical guide has presented a detailed quantum chemical analysis of this compound using DFT calculations. The provided data on its optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties serve as a valuable reference for researchers. The combination of this theoretical data with the outlined experimental protocols provides a robust framework for the synthesis, characterization, and further investigation of this sterically hindered dicarboxylic acid in various scientific and industrial applications.

References

Discovering Novel Derivatives of 2,2,3,3-Tetramethylsuccinic Acid: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3-Tetramethylsuccinic acid, a dicarboxylic acid characterized by a fully substituted ethane backbone, presents a unique and sterically hindered scaffold for the development of novel therapeutic agents. Its rigid structure offers the potential for designing derivatives with high specificity and metabolic stability. However, the exploration of novel derivatives of this compound remains a largely untapped area of research. This technical guide aims to provide a comprehensive overview of the potential for discovering and developing such derivatives by drawing parallels from the broader field of succinic acid and succinimide chemistry. While direct research on novel derivatives of this compound is limited, this document will detail general synthetic methodologies, potential biological activities, and relevant signaling pathways that can inform and guide future research and development in this promising area.

Synthetic Strategies for Novel Derivatives

The synthesis of novel derivatives from this compound can be approached through several established chemical transformations targeting its carboxylic acid functionalities. The primary derivatives of interest include amides, esters, and succinimides, each offering distinct physicochemical properties and potential for biological activity.

Synthesis of Amide Derivatives

Amide derivatives of carboxylic acids are widely explored in medicinal chemistry due to their diverse biological activities.[1] The synthesis of amides from this compound can be achieved by reacting it with various primary and secondary amines. A general approach involves the activation of the carboxylic acid groups, for example, by converting them to acid chlorides, followed by reaction with the desired amine.[2]

Experimental Protocol: General Synthesis of N,N'-Disubstituted-2,2,3,3-tetramethylsuccinamides

-

Acid Chloride Formation: A solution of this compound (1 equivalent) in an inert solvent such as dichloromethane is treated with an excess of a chlorinating agent like thionyl chloride or oxalyl chloride at room temperature. The reaction is typically stirred for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 2,2,3,3-tetramethylsuccinoyl chloride.

-

Amidation: The crude acid chloride is dissolved in a fresh portion of an inert solvent. To this solution, the desired primary or secondary amine (2.2 equivalents) and a base such as triethylamine (2.2 equivalents) are added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to afford the desired N,N'-disubstituted-2,2,3,3-tetramethylsuccinamide.[1]

Synthesis of Ester Derivatives

Esterification of this compound can enhance its lipophilicity and cellular permeability. Standard esterification methods, such as Fischer-Speier esterification, can be employed.

Experimental Protocol: General Synthesis of Dialkyl 2,2,3,3-Tetramethylsuccinates

-

A solution of this compound (1 equivalent) in the corresponding alcohol (e.g., methanol, ethanol) is prepared.

-

A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 8-16 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude diester, which can be further purified by distillation or column chromatography.

Synthesis of N-Substituted Succinimide Analogs

Succinimide derivatives are known to possess a range of pharmacological activities, including anticonvulsant and anticancer properties.[1] The synthesis of N-substituted 2,2,3,3-tetramethylsuccinimides can be achieved by reacting 2,2,3,3-tetramethylsuccinic anhydride with various primary amines.

Experimental Protocol: General Synthesis of N-Substituted 2,2,3,3-Tetramethylsuccinimides

-

Anhydride Formation: this compound is heated with a dehydrating agent such as acetic anhydride or acetyl chloride to form 2,2,3,3-tetramethylsuccinic anhydride.

-

Imide Synthesis: A mixture of 2,2,3,3-tetramethylsuccinic anhydride (1 equivalent) and a primary amine (1 equivalent) in a solvent like glacial acetic acid is heated to reflux for 4-8 hours.[1]

-

Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to yield the pure N-substituted 2,2,3,3-tetramethylsuccinimide.

Workflow for the Synthesis of this compound Derivatives

Potential Biological Activities and Therapeutic Targets

Anticancer Activity

Numerous studies have reported the cytotoxic effects of various amide and succinimide derivatives against a range of cancer cell lines. For instance, novel diarylamide N-containing heterocyclic derivatives have been identified as tubulin polymerization inhibitors with anti-cancer activity.[3] Similarly, N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown promising anticancer activity against various cancer cell lines, including leukemia, melanoma, and breast cancer.[1] The rigid and sterically hindered nature of the this compound scaffold could be exploited to design selective and potent anticancer agents.

Table 1: Hypothetical Anticancer Activity of Novel 2,2,3,3-Tetramethylsuccinamide Derivatives

| Compound ID | Derivative Type | Target Cell Line | IC50 (µM) |

| TMSA-A01 | N,N'-diphenyl | HeLa (Cervical) | 15.2 |

| TMSA-A02 | N,N'-bis(4-chlorophenyl) | MCF-7 (Breast) | 8.5 |

| TMSA-A03 | N,N'-dibenzyl | A549 (Lung) | 22.1 |

| TMSA-A04 | N,N'-di(pyridin-2-yl) | K-562 (Leukemia) | 5.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on activities of related compounds.

Anti-inflammatory Activity

Derivatives of succinic acid have also been investigated for their anti-inflammatory properties. For example, certain chalcone derivatives have been synthesized and shown to possess both anti-inflammatory and analgesic activities.[2] The mechanism of action for some anti-inflammatory agents involves the inhibition of enzymes like cyclooxygenase (COX). The unique structural features of this compound derivatives could lead to the development of novel anti-inflammatory drugs with improved selectivity and reduced side effects.

Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Derivative Type | Assay | % Inhibition (at 10 µM) |

| TMSA-E01 | Diethyl ester | COX-2 Inhibition | 65 |

| TMSA-S01 | N-phenylsuccinimide | LPS-induced NO production | 72 |

| TMSA-H01 | Dihydrazide | Carrageenan-induced paw edema | 58 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on activities of related compounds.

Enzyme Inhibition

The potential for this compound derivatives to act as enzyme inhibitors is a promising area of investigation. Succinic acid itself is known to inhibit succinate dehydrogenase, a key enzyme in the citric acid cycle.[4] Furthermore, various succinic and maleic acid derivatives have been shown to be potent inhibitors of acetylcholinesterase, an important target in the treatment of Alzheimer's disease.[5][6] The sterically hindered nature of the tetramethylated scaffold could be leveraged to design highly selective enzyme inhibitors.

Potential Enzyme Inhibition Signaling Pathway

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of in vitro and in vivo assays are necessary.

Cytotoxicity Assays

The anticancer activity of the synthesized compounds can be evaluated using standard cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.